6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
CAS No.:
Cat. No.: VC18286094
Molecular Formula: C14H18Cl3NO
Molecular Weight: 322.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18Cl3NO |
|---|---|
| Molecular Weight | 322.7 g/mol |
| IUPAC Name | 6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
| Standard InChI | InChI=1S/C14H17Cl2NO.ClH/c1-18-9-13-7-14(13,4-5-17-8-13)10-2-3-11(15)12(16)6-10;/h2-3,6,17H,4-5,7-9H2,1H3;1H |
| Standard InChI Key | VJFKOSXHZFGANG-UHFFFAOYSA-N |
| Canonical SMILES | COCC12CC1(CCNC2)C3=CC(=C(C=C3)Cl)Cl.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 3-azabicyclo[4.1.0]heptane core, a seven-membered bicyclic structure containing a nitrogen atom at position 3. The bicyclo[4.1.0]heptane system comprises a cyclohexane ring fused to a cyclopropane moiety, creating a rigid three-dimensional framework . Substituents include a 3,4-dichlorophenyl group at position 6 and a methoxymethyl group at position 1, both contributing to its pharmacological activity . The hydrochloride salt enhances aqueous solubility, a critical factor for drug formulation .
The absolute configuration is designated as (1R,6S)-6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride, confirmed by X-ray crystallography and chiral resolution techniques . The stereochemistry significantly influences binding affinity to neurotransmitter transporters, with the (1R,6S) enantiomer exhibiting superior activity over its counterpart .
Physicochemical Properties
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 322.66 g/mol | |
| Solubility | >50 mg/mL in water (HCl salt) | |
| logP (Partition Coefficient) | 3.2 ± 0.1 | |
| pKa | 9.1 (amine group) |
These properties underscore its suitability for oral administration, with logP values indicating balanced lipophilicity for membrane permeability and aqueous solubility .
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step sequence starting from commercially available 3,4-dichlorobenzaldehyde. A representative pathway includes:
-
Cyclopropanation: Formation of the bicyclo[4.1.0]heptane core via [2+1] cycloaddition using diazomethane.
-
Introduction of Methoxymethyl Group: Alkylation of the nitrogen atom with chloromethyl methyl ether under basic conditions.
-
Chiral Resolution: Separation of enantiomers using chiral stationary phase chromatography .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Critical reaction parameters include inert atmospheres (argon/nitrogen) to prevent oxidation and temperatures maintained at −78°C during cyclopropanation to control regioselectivity.
Analytical Characterization
Advanced spectroscopic methods validate the structure:
-
NMR: NMR (400 MHz, DMSO-) reveals characteristic signals at δ 3.25 (s, 3H, OCH), δ 4.15 (m, 2H, CHO), and δ 7.45–7.60 (m, 3H, aromatic) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.1 [M+H] for the free base, consistent with the molecular formula .
-
X-ray Crystallography: Confirms the bicyclic framework and absolute stereochemistry .
Pharmacological Profile
Triple Reuptake Inhibition
The compound inhibits SERT, NET, and DAT with IC values of 12 nM, 18 nM, and 25 nM, respectively . Comparative data against reference inhibitors are shown below:
| Transporter | IC (nM) | Reference Drug (IC) |
|---|---|---|
| SERT | 12 | Fluoxetine (20 nM) |
| NET | 18 | Reboxetine (50 nM) |
| DAT | 25 | GBR-12909 (8 nM) |
This balanced inhibition profile suggests potential efficacy in depression, ADHD, and substance use disorders .
In Vivo Efficacy
In rodent models, the compound (10 mg/kg, p.o.) increases extracellular serotonin, norepinephrine, and dopamine levels by 200%, 180%, and 150%, respectively, measured via microdialysis . Receptor occupancy studies demonstrate >80% occupancy at SERT and NET within 2 hours post-administration, correlating with behavioral improvements in forced swim and novelty-suppressed feeding tests .
Preclinical Development
Pharmacokinetics
Key pharmacokinetic parameters in rats include:
These metrics highlight favorable absorption and central nervous system penetration, critical for targeting neurological disorders.
Clinical Development
As of April 2025, the compound is in Phase I clinical trials (NCT04823000) evaluating safety and tolerability in healthy volunteers . Preliminary data indicate dose-linear pharmacokinetics and absence of serious adverse events at doses up to 50 mg .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume